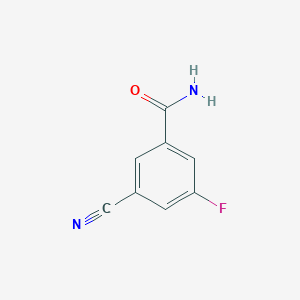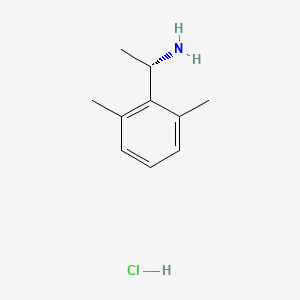
4-oxoazetidine-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound exhibits valuable dual reactivity, making it a useful building block in stereocontrolled synthesis . It has been utilized in a broad range of synthetic applications, including the preparation of substances of biological interest such as α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Oxoazetidine-2-carbaldehyde can be synthesized through various methods. One common approach involves the reaction of enantiopure 3-azido-4-oxoazetidine-2-carbaldehyde with acetone, catalyzed by L-proline, to give the corresponding aldol adduct . This product is then stereocontrolled cyclized by using intramolecular reductive amination . Another method involves the Henry reaction of enantiopure 4-oxoazetidine-2-carbaldehydes with nitromethane, catalyzed by (+)-N-methylephedrine, to give the corresponding nitroaldols .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis of related compounds, such as 4-acetoxy-2-azetidinone, involves practical approaches that avoid tedious and costly separation steps for diastereomers, improving overall yield and making the process more economical for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Oxoazetidine-2-carbaldehyde undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced products.
Substitution: The compound can undergo substitution reactions to form various substituted derivatives.
Common Reagents and Conditions:
Baylis-Hillman Reaction: This reaction involves the use of enantiopure 1-alkenyl- or alkynyl-4-oxoazetidine-2-carbaldehydes for the stereoselective and divergent preparation of highly functionalized β-lactams fused to medium rings.
Henry Reaction: The Henry reaction with nitromethane, catalyzed by (+)-N-methylephedrine, gives nitroaldols with reasonable yields and moderate diastereoselectivities.
Major Products Formed:
Aldol Adducts: Formed through aldol reactions with ketones.
Nitroaldols: Formed through the Henry reaction with nitromethane.
Functionalized β-Lactams: Formed through the Baylis-Hillman reaction.
Applications De Recherche Scientifique
4-Oxoazetidine-2-carbaldehyde has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4-oxoazetidine-2-carbaldehyde involves its dual reactivity as both a protected α-amino aldehyde and a masked β-amino acid . This dual reactivity allows it to participate in various chemical reactions, leading to the formation of diverse products. The compound’s reactivity is influenced by the presence of functional groups and the reaction conditions used .
Comparaison Avec Des Composés Similaires
4-Oxoazetidine-2-carbaldehyde can be compared with other similar compounds, such as:
4-Acetoxy-2-azetidinone: Used in the preparation of carbapenem and penem antibiotics.
β-Lactams: The β-lactam ring is found in classical antibiotics such as penicillins and cephalosporins.
2-Azetidinone: A versatile building block for the synthesis of various biologically relevant compounds.
Uniqueness: this compound’s uniqueness lies in its dual reactivity, which allows it to be used in a wide range of synthetic applications. Its ability to act as both a protected α-amino aldehyde and a masked β-amino acid makes it a valuable compound in the field of organic synthesis .
Propriétés
Numéro CAS |
145802-97-7 |
|---|---|
Formule moléculaire |
C4H5NO2 |
Poids moléculaire |
99.088 |
Synonymes |
4-oxoazetidine-2-carbaldehyde |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Chloro-2-methyl-5-(trifluoromethyl)furo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1149402.png)



